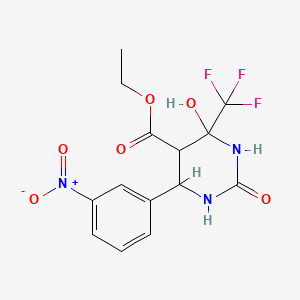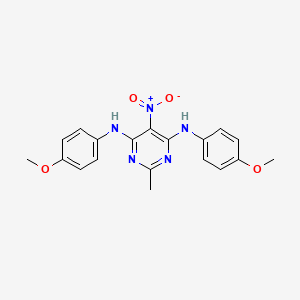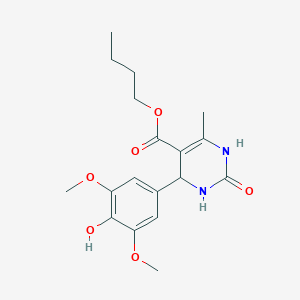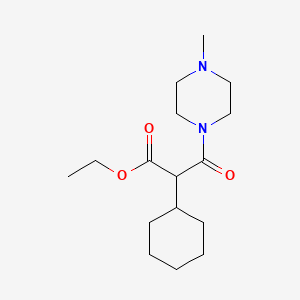
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a nitrophenyl group, and a hexahydropyrimidine ring, making it a subject of interest in organic chemistry and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea in the presence of a base, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The nitrophenyl group is then added via electrophilic aromatic substitution. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The hexahydropyrimidine ring provides structural stability and contributes to the compound’s overall bioactivity.
相似化合物的比较
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 4-hydroxy-6-phenyl-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Similar structure but lacks the nitro group, resulting in different reactivity and biological activity.
Ethyl 4-hydroxy-6-(4-nitrophenyl)-2-oxo-4-(trifluoromethyl)hexahydropyrimidine-5-carboxylate: Similar structure with the nitro group in a different position, affecting its chemical and biological properties.
Ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-methylhexahydropyrimidine-5-carboxylate: Similar structure but lacks the trifluoromethyl group, leading to different lipophilicity and bioactivity.
These comparisons highlight the unique features of this compound, particularly its trifluoromethyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C14H14F3N3O6 |
|---|---|
分子量 |
377.27 g/mol |
IUPAC 名称 |
ethyl 4-hydroxy-6-(3-nitrophenyl)-2-oxo-4-(trifluoromethyl)-1,3-diazinane-5-carboxylate |
InChI |
InChI=1S/C14H14F3N3O6/c1-2-26-11(21)9-10(7-4-3-5-8(6-7)20(24)25)18-12(22)19-13(9,23)14(15,16)17/h3-6,9-10,23H,2H2,1H3,(H2,18,19,22) |
InChI 键 |
BVBNHNYFVGUWBH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11619219.png)
![6-imino-7-(2-methoxyethyl)-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619249.png)
![2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-6-methyl-4(1H)-pyrimidinone](/img/structure/B11619250.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11619251.png)
![(5Z)-3-allyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11619255.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazino]propanamide](/img/structure/B11619263.png)
![2-(4-Nitrophenyl)-2-oxoethyl 3-{[4-(2,4-dichlorophenoxy)phenyl]carbamoyl}propanoate](/img/structure/B11619268.png)
![ethyl 2-[(4E)-4-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11619272.png)
![N'-{[(4-tert-butylphenyl)carbonyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B11619278.png)
![Di-tert-butyl 4-hydroxy-4-methyl-6-oxo-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxylate](/img/structure/B11619288.png)

![N,7-diethyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11619298.png)
